molecular formula C16H18O3 B15046199 Ethyl 2-Methoxy-2-(1-naphthyl)propionate

Ethyl 2-Methoxy-2-(1-naphthyl)propionate

Cat. No.: B15046199
M. Wt: 258.31 g/mol
InChI Key: FYHKJJDIXKVGIJ-UHFFFAOYSA-N
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Description

Ethyl 2-Methoxy-2-(1-naphthyl)propionate is an organic compound with the molecular formula C16H18O3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an ethyl ester group and a methoxy group attached to the naphthalene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-Methoxy-2-(1-naphthyl)propionate typically involves the esterification of 2-methoxy-2-(1-naphthyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-Methoxy-2-(1-naphthyl)propionate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydroxide or other strong bases.

Major Products:

    Oxidation: Formation of 2-(1-naphthyl)propanoic acid.

    Reduction: Formation of 2-methoxy-2-(1-naphthyl)propanol.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

Ethyl 2-Methoxy-2-(1-naphthyl)propionate is used in a variety of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: As a probe to study enzyme-substrate interactions.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: As a precursor for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-Methoxy-2-(1-naphthyl)propionate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and ester groups can participate in hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity. The naphthalene ring provides a rigid and planar structure that can interact with aromatic residues in the target protein.

Comparison with Similar Compounds

  • Ethyl 2-Methoxy-2-(2-naphthyl)propionate
  • Methyl 2-Methoxy-2-(1-naphthyl)propionate
  • Ethyl 2-Hydroxy-2-(1-naphthyl)propionate

Uniqueness: this compound is unique due to the specific positioning of the methoxy group on the naphthalene ring, which can influence its reactivity and interaction with other molecules. The presence of the ethyl ester group also provides distinct chemical properties compared to similar compounds with different ester groups.

Properties

IUPAC Name

ethyl 2-methoxy-2-naphthalen-1-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-4-19-15(17)16(2,18-3)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHKJJDIXKVGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C1=CC=CC2=CC=CC=C21)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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